2-(Cyclohexyloxy)pyrimidine
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Overview
Description
2-(Cyclohexyloxy)pyrimidine is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a cyclohexyloxy group at the second position Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)pyrimidine typically involves the reaction of pyrimidine derivatives with cyclohexanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclohexanol, followed by nucleophilic substitution on a halogenated pyrimidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to improve reaction rates and selectivity. The use of green chemistry principles, including solvent recycling and waste minimization, is also considered in industrial settings to ensure environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexyloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the reduction of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6, using reagents like sodium alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium alkoxides or amines in aprotic solvents.
Major Products Formed:
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine compounds.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(Cyclohexyloxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting antimicrobial or anticancer properties.
Comparison with Similar Compounds
Pyrimidine: The parent compound, which lacks the cyclohexyloxy group.
2-(Methoxy)pyrimidine: A similar compound with a methoxy group instead of a cyclohexyloxy group.
2-(Phenoxy)pyrimidine: A compound with a phenoxy group at the second position.
Uniqueness: 2-(Cyclohexyloxy)pyrimidine is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties compared to other pyrimidine derivatives
Properties
IUPAC Name |
2-cyclohexyloxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h4,7-9H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLKYYSWKHXXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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